4H-Pyrrolo(1,2-a)benzimidazole-4-ethanamine, 2-(4-chlorophenyl)-N,N-diethyl-3-phenyl-, dihydrochloride
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Overview
Description
4H-Pyrrolo(1,2-a)benzimidazole-4-ethanamine, 2-(4-chlorophenyl)-N,N-diethyl-3-phenyl-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo(1,2-a)benzimidazole-4-ethanamine, 2-(4-chlorophenyl)-N,N-diethyl-3-phenyl-, dihydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring structure.
Substitution Reactions: Introduction of functional groups such as the 4-chlorophenyl and N,N-diethyl groups.
Purification Steps: Crystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: To handle the volume of reactants.
Automated Systems: For precise control of reaction conditions.
Quality Control: Ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Potential therapeutic uses, such as in drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrrolo(1,2-a)benzimidazole Derivatives: Compounds with similar core structures but different functional groups.
Phenyl-Substituted Amines: Compounds with similar amine groups but different ring structures.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
CAS No. |
174657-49-9 |
---|---|
Molecular Formula |
C28H30Cl3N3 |
Molecular Weight |
514.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C28H28ClN3.2ClH/c1-3-30(4-2)18-19-31-25-12-8-9-13-26(25)32-20-24(21-14-16-23(29)17-15-21)27(28(31)32)22-10-6-5-7-11-22;;/h5-17,20H,3-4,18-19H2,1-2H3;2*1H |
InChI Key |
MZCPOMJDNIAFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=C(C(=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
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